Lactosylceramide

Beschreibung

Classification within the Glycosphingolipid Family

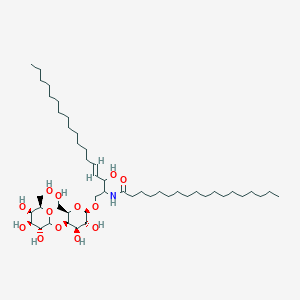

Lactosylceramide belongs to the broad class of lipids known as sphingolipids, and more specifically, to the family of glycosphingolipids (GSLs). wikipedia.org GSLs are characterized by a ceramide core—composed of a sphingosine (B13886) long-chain amino alcohol linked to a fatty acid via an amide bond—to which a carbohydrate chain is attached. lipotype.com

The defining feature of this compound is its carbohydrate moiety, which is the disaccharide lactose (B1674315) (Galactose-β1→4-Glucose). lipotype.com It is classified as a diglycosylceramide, being one of the simplest members of the GSL family. lipotype.com Its biosynthesis begins with the formation of ceramide, followed by the addition of a glucose residue to form glucosylceramide (GlcCer). encyclopedia.pub The subsequent addition of a galactose molecule to GlcCer yields this compound. encyclopedia.pubmdpi.com This structure makes it the central precursor for the majority of animal glycosphingolipid families.

From this compound, several major series of complex GSLs are built, including the ganglio-, globo-, isoglobo-, and lacto/neolacto-series. researchgate.net This places LacCer at the branching point of GSL synthesis, dictating the subsequent production of hundreds of structurally distinct and functionally important molecules. encyclopedia.pubnih.gov

Historical Context of this compound Research

The study of glycosphingolipids dates back to the 1940s, when they were identified as lipid-rich substances that accumulated in tissues of patients with lysosomal storage disorders like Tay-Sachs disease. nih.gov Their complex nature led to the name "sphingolipids," after the enigmatic Sphinx. nih.gov

This compound itself was initially identified under the name 'cytolipin H'. wikipedia.orghmdb.ca While it is present in only small quantities in most animal tissues, its significance was quickly recognized due to its role as the biosynthetic forerunner to the majority of neutral oligoglycosylceramides, sulfatides, and gangliosides. wikipedia.orghmdb.ca

A major advancement in understanding LacCer synthesis came with the identification and purification of the enzymes responsible for its creation, namely β-1,4-galactosyltransferases (LacCer synthases). mdpi.comresearchgate.net Research in 1998, for instance, purified UDP-Gal:GlcCer β1,4-galactosyltransferase from rat brain, an enzyme previously designated as GalT-2. researchgate.net Further studies identified two key genes, β-1,4GalT-V and β-1,4GalT-VI, encoding for LacCer synthases. mdpi.com These discoveries provided the molecular tools to investigate the regulation of LacCer synthesis and its downstream effects. The localization of its synthesis was also a subject of investigation, with evidence pointing to the lumen of the Golgi apparatus as the site of the final galactosylation step. wikipedia.orghmdb.cacore.ac.uk

Role as a Central Biosynthetic Precursor of Complex Glycosphingolipids

The paramount importance of this compound in glycobiology stems from its role as a key intermediate in the biosynthesis of most complex GSLs. lipotype.comresearchgate.net After its synthesis from glucosylceramide in the Golgi apparatus, LacCer can be directed down several distinct enzymatic pathways to generate a vast diversity of GSL structures. encyclopedia.pubhmdb.ca

This central position means that LacCer is the launchpad for the synthesis of:

Ganglio-series: Sialic acid-containing GSLs, such as GM3, which are particularly abundant in the nervous system. frontiersin.org The synthesis of GM3 involves the addition of a sialic acid to the galactose of LacCer.

Globo-series: These GSLs are initiated by the addition of an α-galactose residue to LacCer.

Lacto- and Neolacto-series: These series are built upon LacCer by the addition of N-acetylglucosamine. researchgate.net

The synthesis of these complex GSLs from this compound is catalyzed by a series of specific glycosyltransferases. The table below outlines the initial enzymatic step that directs this compound into the major GSL series.

| Precursor | Resulting GSL Series | Key Initial Enzyme (Glycosyltransferase) | Resulting Product |

| This compound | Ganglio-series | GM3 synthase (ST3GAL5) | GM3 Ganglioside |

| This compound | Globo-series | Gb3 synthase (A4GALT) | Globotriaosylceramide (Gb3) |

| This compound | Lacto-/Neolacto-series | Lc3 synthase (B3GNT5) | Lactotriaosylceramide (Lc3) |

This table illustrates the pivotal role of this compound as a substrate for different glycosyltransferases, leading to the diversification of glycosphingolipid structures.

The regulation of these enzymatic pathways is crucial for maintaining the correct composition of GSLs in different cell types and tissues, which is essential for normal cellular function, recognition, and signaling. researchgate.net Therefore, this compound is not merely a passive intermediate but a critical control point in the complex and vital metabolic network of glycosphingolipids. mdpi.comnih.gov

Eigenschaften

IUPAC Name |

N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHMDQUIRUFQW-AIRKALMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-48-8 | |

| Record name | CDw17 antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Lactosylceramide Metabolism: Biosynthesis and Catabolism

Enzymatic Pathways of Lactosylceramide Biosynthesis

This compound is synthesized through the enzymatic addition of a galactose molecule to a glucosylceramide precursor. nih.govresearchgate.netmdpi.com This reaction is a central point of regulation, influenced by a variety of physiological and pathological stimuli. nih.govresearchgate.net

The synthesis of this compound is catalyzed by the enzyme this compound synthase (LacCer synthase). mdpi.com This enzyme belongs to the β-galactosyltransferase family. mdpi.com Two specific genes have been identified that encode for proteins with this compound synthase activity: β-1,4 galactosyltransferase V (B4GALT5) and β-1,4 galactosyltransferase VI (B4GALT6). mdpi.comresearchgate.netbenthamdirect.commdpi.com These enzymes are type II membrane-bound glycoproteins. researchgate.netgenecards.org

Initial purification of this compound synthase from the human kidney identified two protein bands with molecular weights of approximately 58 kDa and 60 kDa. nih.govmdpi.comnih.gov Subsequent molecular studies revealed that B4GALT5 and B4GALT6 share about 68% sequence homology. mdpi.com Their expression patterns, however, are distinct; B4GALT5 is widely expressed in various adult and embryonic tissues, whereas B4GALT6 expression is primarily restricted to the brain. mdpi.comglycoforum.gr.jpfrontiersin.org This suggests that B4GALT5 is the major this compound synthase in most tissues. mdpi.com

Table 1: Characteristics of this compound Synthase Isoforms

| Feature | β-1,4 Galactosyltransferase V (B4GALT5) | β-1,4 Galactosyltransferase VI (B4GALT6) |

|---|---|---|

| Gene Name | B4GALT5 | B4GALT6 |

| Primary Function | Major LacCer synthase in most tissues. mdpi.com | LacCer synthase in the brain. mdpi.comfrontiersin.org |

| Tissue Expression | Constitutively expressed in various tissues. mdpi.com | Specifically expressed in the brain. mdpi.comglycoforum.gr.jp |

| Nomenclature Note | Has been implicated in the synthesis of N-glycans on glycoproteins in addition to LacCer. researchgate.netbenthamdirect.comnih.gov | Initially purified from rat brain and identified as LacCer synthase. glycoforum.gr.jpfrontiersin.org |

The enzymatic reaction for this compound synthesis involves the transfer of a galactose unit from a donor molecule to an acceptor molecule. nih.govmdpi.commdpi.com The specific substrates for this compound synthase are:

Glucosylceramide (GlcCer) : The acceptor molecule, which is a ceramide with a single glucose unit attached. nih.govnih.govresearchgate.net Studies have confirmed that glucosylceramide is the preferred substrate for this enzyme. nih.gov

Uridine Diphosphate-Galactose (UDP-Galactose) : The activated sugar donor that provides the galactose moiety for the reaction. nih.govresearchgate.netmdpi.comfrontiersin.org

The enzyme catalyzes the formation of a β1,4 glycosidic bond, linking the galactose to the glucose of glucosylceramide, thereby forming this compound. mdpi.comresearchgate.nethmdb.ca

The synthesis of sphingolipids is compartmentalized within the cell. researchgate.net The primary site for this compound biosynthesis is the lumen of the Golgi apparatus, specifically the trans-Golgi. nih.govhmdb.camdpi.commdpi.comresearchgate.nethmdb.ca Ceramide, the initial building block, is synthesized in the endoplasmic reticulum (ER) and must be transported to the Golgi for subsequent glycosylation steps. researchgate.netmdpi.comumich.edu Once glucosylceramide is formed, it is thought to be translocated to the luminal side of the Golgi membrane to become accessible to this compound synthase. hmdb.caresearchgate.net

In addition to the Golgi, evidence suggests that glycosphingolipid biosynthesis, including the activity of glucosylceramide galactosyltransferase (this compound synthase), occurs in a specialized subcompartment of the ER known as the mitochondria-associated membrane (MAM). nih.gov The MAM is a distinct lipid raft-like domain that forms a bridge between the ER and mitochondria, playing a role in lipid synthesis and trafficking between these organelles. nih.govsemanticscholar.org The presence of this compound synthase activity in the MAM suggests this site may be a privileged compartment for providing glycosphingolipids to mitochondria. nih.gov

The activity of this compound synthase is not static but is dynamically regulated by various external stimuli, including growth factors and lipoproteins. nih.govresearchgate.netnih.gov This regulation often occurs through post-translational modifications of the enzyme, leading to rapid changes in this compound production. nih.govmdpi.com

Several growth factors have been shown to stimulate this compound synthase activity. nih.govresearchgate.netmdpi.comnih.gov This activation is a key part of the signaling cascades initiated by these factors, linking them to cellular processes like proliferation and angiogenesis. benthamdirect.comahajournals.org

Platelet-Derived Growth Factor (PDGF) : Can stimulate DNA synthesis and cell proliferation in vascular smooth muscle cells, a process linked to the generation of sphingosine (B13886) and potentially other sphingolipids like this compound. ahajournals.orgfrontiersin.org

Vascular Endothelial Growth Factor (VEGF) : In human umbilical vein endothelial cells, VEGF has been shown to significantly increase the activity of β-1,4-GalT-V, leading to the generation of this compound. mdpi.commdpi.com

Basic Fibroblast Growth Factor (bFGF) : Along with other growth factors, bFGF is known to activate signaling pathways that involve sphingolipid metabolism. mdpi.comresearchgate.net

Oxidized low-density lipoprotein (ox-LDL), a key molecule in the pathology of atherosclerosis, is a potent activator of this compound synthase. nih.govnih.govresearchgate.netnih.gov Studies in human arterial smooth muscle cells have revealed that ox-LDL dose-dependently activates the enzyme. mdpi.com This activation is not due to an increase in the enzyme's gene expression. mdpi.com Instead, it is a rapid process involving the phosphorylation of serine, threonine, and tyrosine residues on the this compound synthase protein. nih.govmdpi.comahajournals.org This ox-LDL-mediated activation of this compound synthase and the subsequent production of this compound are considered critical steps in promoting the cell proliferation that contributes to the development of atherosclerotic plaques. nih.govahajournals.org

Table 2: Regulation of this compound Synthase Activity

| Modulator | Effect on Enzyme Activity | Mechanism of Action | Cellular Context/Outcome |

|---|---|---|---|

| Growth Factors (PDGF, VEGF) | Activation | Stimulates enzyme activity, leading to increased LacCer production. nih.govresearchgate.netmdpi.com | Part of signaling cascades for cell proliferation and angiogenesis. mdpi.comahajournals.org |

| Oxidized LDL (ox-LDL) | Potent Activation | Post-translational modification via phosphorylation of serine, threonine, and tyrosine residues. nih.govmdpi.comahajournals.org | Contributes to vascular smooth muscle cell proliferation and atherosclerosis. nih.govahajournals.org |

Molecular Mechanisms Regulating this compound Synthase Activity

Influence of Pro-inflammatory Cytokines (e.g., Tumor Necrosis Factor-α, Interferon-γ)

Pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ), play a significant role in modulating this compound (LacCer) metabolism, often leading to increased LacCer levels which, in turn, contribute to inflammatory responses. Research has demonstrated that TNF-α can directly stimulate the activity of LacCer synthase. mdpi.com This activation leads to an increased production of LacCer, which has been implicated in various inflammatory pathways. For instance, in human endothelial cells, TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in neutrophil adhesion during inflammation, is mediated by LacCer. ahajournals.org Blocking LacCer synthase activity has been shown to mitigate these TNF-α-induced inflammatory responses. mdpi.com Similarly, in rat primary astrocytes, TNF-α stimulation resulted in heightened LacCer synthase activity and cell proliferation, effects that were diminished by inhibiting LacCer synthesis. mdpi.com

IFN-γ, often in conjunction with lipopolysaccharide (LPS), also upregulates LacCer production. nih.gov Studies in primary rat astrocytes have shown that treatment with LPS and IFN-γ increased intracellular levels of LacCer and induced the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme. nih.govfrontiersin.org This effect was reversed by inhibitors of LacCer synthase, and the inhibition could be bypassed by the addition of exogenous LacCer, highlighting the central role of this lipid in the inflammatory signaling cascade. nih.govnih.gov Furthermore, IFN-γ has been found to upregulate both this compound and glucosylceramide production in mouse B cells, which are crucial components of microdomains involved in the activation and proliferation of lymphocytes, thereby amplifying the inflammatory response. frontiersin.org The induction of pro-inflammatory mediators like chemokines and cytokines is a hallmark of inflammatory diseases, and the increased synthesis of LacCer during these conditions suggests its active participation in these cellular signaling pathways. nih.gov

The convergence of pro-inflammatory signals on LacCer synthase activation underscores the compound's role as a critical mediator in inflammation. nih.gov This LacCer-centric inflammatory pathway is implicated in a variety of conditions, including neuroinflammation and inflammatory bowel disease. researchgate.net The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of downstream signaling molecules like cPLA2, leading to the production of eicosanoids and prostaglandins (B1171923), which are potent inflammatory intermediaries. mdpi.comfrontiersin.org

Effects of Cellular Stress and Fluid Shear Stress

Cellular stress, including oxidative stress and fluid shear stress, significantly impacts this compound (LacCer) metabolism and signaling. Exposure of human endothelial cells to fluid shear stress has been shown to activate LacCer synthase, leading to an increase in LacCer levels. mdpi.comnih.gov This, in turn, triggers the generation of superoxide (B77818) radicals through the activation of NADPH oxidase. nih.govkarger.com The resulting oxidative stress environment contributes to various pathological conditions. researchgate.net For example, the shear stress-induced increase in intercellular adhesion molecule-1 (ICAM-1) expression, a key step in inflammation and atherosclerosis, is mediated by this LacCer-dependent pathway. nih.govkarger.com Inhibition of LacCer synthesis has been demonstrated to abolish the shear-induced production of superoxide and subsequent ICAM-1 expression. nih.gov

This positions LacCer as a crucial second messenger in translating mechanical forces into biochemical signals within vascular endothelial cells. nih.gov The activation of LacCer synthase by various stimuli, including stress, is a key event that initiates a cascade of signaling molecules and pathways, leading to diverse phenotypes such as inflammation and cell proliferation. mdpi.comnih.gov The LacCer-centric oxidative stress pathway is considered a significant contributor to the pathophysiology of atherosclerosis, ischemia-reperfusion injury, and other cardiovascular diseases. mdpi.comnih.gov

Enzymatic Pathways of this compound Catabolism

Hydrolysis by Beta-Galactosidase (GLB1) to Glucosylceramide

The primary catabolic pathway for this compound involves its hydrolysis by the lysosomal enzyme beta-galactosidase (GLB1). reactome.org This enzyme specifically cleaves the terminal β-1,4-linked galactose residue from this compound, yielding glucosylceramide. reactome.orgnih.gov This reaction is a critical step in the degradation of glycosphingolipids. reactome.org

Deficiency in GLB1 activity leads to the accumulation of this compound and other galactose-terminal glycoconjugates, resulting in lysosomal storage disorders such as GM1-gangliosidosis. reactome.orgdovepress.come-kjgm.org In these conditions, the impaired function of β-galactosidase prevents the normal breakdown of its substrates, leading to their toxic accumulation within lysosomes and causing progressive neurodegeneration and other systemic symptoms. dovepress.comnih.gov The existence of two genetically distinct this compound-cleaving enzymes has been proposed: lactosylceramidase I, which is deficient in globoid cell leukodystrophy, and lactosylceramidase II (closely related to GLB1), which is deficient in GM1-gangliosidosis. nih.gov

Role of Saposin Co-factors in this compound Degradation

The enzymatic degradation of this compound by beta-galactosidase (GLB1) is critically dependent on the presence of saposin co-factors. Saposins are small, non-enzymatic glycoproteins that are essential for the hydrolysis of various glycosphingolipids within the lysosome. nih.govnih.gov Specifically, saposins B and C have been implicated in facilitating the breakdown of this compound. reactome.orgoup.com

Saposin B is thought to act by binding to the lipid substrate, extracting it from the lysosomal membrane, and presenting it to the active site of the hydrolase. nih.gov Evidence suggests that both saposin B and C have in vitro activating effects on the β-galactosidase responsible for this compound hydrolysis. oup.com Studies in mice with combined deficiencies in saposins A and B have shown significant accumulation of this compound, particularly in the liver, indicating that these saposins are crucial for the function of GM1-β-galactosidase in this compound degradation. nih.govresearchgate.net Therefore, the efficient catabolism of this compound is not solely dependent on the presence of GLB1 but requires the coordinated action of these essential saposin co-factors. reactome.org

Contributions of Neuraminidase and Alpha-Galactosidase A

While the primary synthesis of this compound (LacCer) occurs through the action of LacCer synthase, alternative pathways involving neuraminidase and alpha-galactosidase A also contribute to its generation.

A cell-membrane-bound neuraminidase, specifically neuraminidase-3 (Neu3), can generate LacCer by cleaving the terminal sialic acid residue from gangliosides such as GM3 (monosialosyldihexosylceramide). nih.gov This pathway has been associated with various human cancers. nih.gov Another neuraminidase, Neu1, located in the elastin (B1584352) receptor complex, may also produce LacCer from GM3, positioning LacCer as a potential second messenger for this receptor. nih.gov In certain contexts, such as the metabolic bypass in Tay-Sachs disease mouse models, neuraminidases are proposed to convert GM2 ganglioside to GA2, which is then further degraded to this compound by β-Hexosaminidase B. nih.gov

Alpha-galactosidase A (α-Gal A) is primarily known for its role in the degradation of globotriaosylceramide (Gb3). It hydrolyzes the terminal alpha-galactosyl residue from Gb3. wikipedia.org However, hyperactivation of α-Gal A can lead to the excessive conversion of Gb3 to LacCer, potentially triggering oxidative stress and inflammation. researchgate.net Conversely, defects in alpha-galactosidase A cause the accumulation of Gb3, which is characteristic of Fabry's disease. wikipedia.org

Generation from Sphingomyelin (B164518) by Sphingomyelinases

This compound can also be generated indirectly from the breakdown of sphingomyelin. This process is initiated by the action of sphingomyelinases, a family of enzymes that hydrolyze sphingomyelin to produce ceramide and phosphocholine. nih.govplos.org The ceramide generated through this pathway can then serve as a substrate for the synthesis of glucosylceramide and subsequently this compound. nih.gov

Both acid and neutral sphingomyelinases are involved in this process. plos.orgtandfonline.com The activation of these enzymes, often triggered by cellular stress or inflammatory signals like TNF-α, leads to an increase in the cellular pool of ceramide available for glycosphingolipid synthesis. frontiersin.org For example, oxidized low-density lipoprotein (ox-LDL) can stimulate the activation of a neutral sphingomyelinase, leading to ceramide generation. nih.gov This link between sphingomyelin breakdown and this compound synthesis highlights a complex interplay between different sphingolipid metabolic pathways in response to cellular stimuli. nih.govmdpi.com

Lysosomal Pathways of Glycosphingolipid Turnover

The catabolism of glycosphingolipids (GSLs) is a fundamental cellular process that occurs within the lysosomes, the cell's primary recycling centers. oup.com This process is essential for maintaining cellular homeostasis by ensuring the orderly breakdown and turnover of complex membrane lipids. portlandpress.com GSLs are delivered to the lysosome through endocytosis and are incorporated into intra-lysosomal vesicles. annualreviews.orgmdpi.com Here, they are subjected to a strictly sequential, stepwise degradation by a series of soluble acid hydrolases. annualreviews.orgmpi-cbg.de These enzymes are optimally active in the acidic environment of the lysosome, which has a pH of approximately 4-5. mdpi.com The degradation process involves the sequential cleavage of individual sugar residues from the non-reducing end of the GSL's oligosaccharide chain. annualreviews.orgmdpi.com

The degradation of many complex GSLs, such as gangliosides, converges on the formation of this compound. For instance, the ganglioside GM3 is broken down into this compound by the enzyme α-sialidase. mdpi.com this compound itself is then further catabolized by the removal of its terminal galactose residue, which yields glucosylceramide. hmdb.canih.gov This critical step is not catalyzed by a single enzyme but rather by two distinct lysosomal exo-β-galactosidases: GM1-β-galactosidase and galactosylceramidase. nih.gov The existence of these dual pathways explains why no known single enzyme defect leads to the isolated storage of this compound. mpi-cbg.de However, this compound does accumulate in conjunction with other sphingolipids in conditions like prosaposin deficiency, where the activator proteins required for multiple steps are absent. mpi-cbg.de

A crucial aspect of GSL degradation is the requirement for small, non-enzymatic glycoproteins known as sphingolipid activator proteins (SAPs), or saposins. annualreviews.organnualreviews.org Since GSLs are lipids embedded within membranes, their sugar components are not readily accessible to the soluble hydrolases in the lysosome. mdpi.com Saposins function by binding to the lipid substrates, extracting them from the membrane, and presenting them to the appropriate enzyme for cleavage. mdpi.comannualreviews.org The degradation of this compound is highly dependent on these activator proteins, with specific saposins stimulating different enzymes.

Detailed research findings indicate a preferential pairing between saposins and the galactosidases involved in this compound hydrolysis:

Saposin B (Sap-B) is a more effective activator for the hydrolysis of this compound catalyzed by GM1-β-galactosidase . nih.gov Kinetic studies suggest that Sap-B forms a water-soluble complex with this compound, which is then recognized as the optimal substrate by the enzyme. nih.gov

Saposin C (Sap-C) preferentially stimulates the degradation of this compound by galactosylceramidase . nih.gov

Following the removal of galactose, the resulting glucosylceramide is hydrolyzed by the enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase), to produce ceramide and glucose. mdpi.com This reaction is also dependent on an activator protein, with Saposin C being a key cofactor for optimizing GCase activity. mdpi.comnih.gov The final degradation products—monosaccharides, sphingosine, and fatty acids—can then be transported out of the lysosome for reuse in various metabolic pathways. annualreviews.orgnih.gov Interestingly, not all glucosylceramide generated from this compound degradation is immediately broken down; a portion can be salvaged and transported from the lysosome to the Golgi apparatus to be re-glycosylated into more complex GSLs. nih.gov

Interactive Data Table: Key Enzymatic Steps in this compound Lysosomal Catabolism

The following table summarizes the primary enzymatic reactions involved in the lysosomal turnover of this compound and its direct precursor and product.

| Substrate | Enzyme | Required Activator Protein(s) | Product |

| GM3 Ganglioside | α-Sialidase | Saposin B mdpi.com | This compound |

| This compound | GM1-β-galactosidase | Saposin B nih.gov | Glucosylceramide |

| This compound | Galactosylceramidase | Saposin C nih.gov | Glucosylceramide |

| Glucosylceramide | Glucocerebrosidase (GCase) | Saposin C mdpi.comnih.gov | Ceramide |

Cellular Localization and Membrane Dynamics of Lactosylceramide

Integration within Lipid Rafts and Membrane Microdomains

Lactosylceramide, a glycosphingolipid, is a key component of specialized membrane microdomains known as lipid rafts. mdpi.comlipotype.com These domains are dynamic assemblies within the cell membrane enriched in glycosphingolipids, sphingomyelin (B164518), and cholesterol. mdpi.com

Compositional Aspects of this compound-Enriched Domains

This compound-enriched domains are distinct regions within the plasma membrane that concentrate specific lipids and proteins. nih.gov These microdomains are formed through the clustering of glycosphingolipids, like this compound, with cholesterol. imrpress.comimrpress.com The composition of these domains is critical for their function and can vary between cell types.

A key feature of these domains is the presence of specific fatty acid chains within the this compound molecule. For instance, in human neutrophils, this compound species containing very long fatty acid chains, such as C24:0 and C24:1, are major components of these rafts. imrpress.comriken.jp In contrast, cell lines like DMSO-treated neutrophilic differentiated HL-60 (D-HL-60) cells have a higher proportion of C16:0-lactosylceramide in their plasma membrane rafts. imrpress.comriken.jp This difference in fatty acid composition can impact the association of other molecules within the raft.

Several transducer molecules, including Src family kinases like Lyn, are found within these this compound-enriched lipid rafts. nih.govimrpress.comimrpress.com The direct interaction between this compound containing very long fatty acids and the Lyn protein has been demonstrated, suggesting a specific structural requirement for this association. nih.gov Other proteins identified in this compound-enriched microdomains through proteomic analysis contribute to the diverse functions of these platforms. jst.go.jp In human platelets, this compound is the most abundant neutral glycosphingolipid, with major fatty acids being 20:0, 22:0, 24:0, and 24:1. mdpi.com

The table below summarizes key components found in this compound-enriched domains:

| Component | Description | Significance | References |

| This compound | A glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) head group. | Core structural component of the microdomain. | lipotype.com |

| Cholesterol | A sterol lipid. | Clusters with glycosphingolipids to form the raft structure. | imrpress.comimrpress.com |

| Sphingomyelin | A type of sphingolipid found in animal cell membranes. | Contributes to the formation and stability of lipid rafts. | nih.gov |

| Src family kinases (e.g., Lyn) | A family of non-receptor tyrosine kinases. | Act as transducer molecules, initiating signaling cascades. | nih.govimrpress.comimrpress.com |

| CD11b/CD18 (Mac-1) | An integrin protein. | Collaborates with this compound-enriched rafts in cellular processes like phagocytosis. | imrpress.comimrpress.com |

| Glycosylphosphatidylinositol (GPI)-anchored proteins | Proteins attached to the cell membrane by a glycolipid anchor. | Tend to cluster in GSL-enriched microdomains. | nih.govfrontiersin.org |

Functional Role of Lipid Rafts in Organizing Cellular Processes and Signal Transduction

This compound-enriched lipid rafts serve as crucial platforms for organizing cellular processes and initiating signal transduction cascades. mdpi.comnih.gov These microdomains act as conduits, transducing external stimuli into various cellular responses. nih.govnih.gov

One of the primary roles of these rafts is in the innate immune response. nih.gov They can function as pattern recognition receptors (PRRs), binding directly to pathogen-associated molecular patterns (PAMPs) on microorganisms like Candida albicans and Mycobacteria. mdpi.comimrpress.comnih.gov This interaction, often mediated by carbohydrate-carbohydrate binding, can trigger a range of immunological and inflammatory reactions, including chemotaxis, phagocytosis, and the generation of superoxides. nih.govimrpress.comimrpress.com For example, the binding of β-glucan from fungi to this compound-enriched rafts on human neutrophils initiates these defense mechanisms. nih.gov

In signal transduction, these rafts facilitate the interaction between this compound and signaling molecules. nih.gov The clustering of signaling components within the raft increases the efficiency and specificity of cellular signaling. frontiersin.org For instance, the activation of the Src family kinase Lyn within this compound-enriched rafts is a critical step in mediating neutrophil functions. nih.gov Furthermore, this compound can activate cytosolic phospholipase A2 (cPLA2), leading to the production of arachidonic acid, a precursor for inflammatory mediators. mdpi.com These rafts also play a role in mediating functions of other cell surface receptors, such as the CD11b/CD18 integrin. imrpress.comimrpress.com

The table below outlines some of the key cellular processes and signaling pathways organized by this compound-enriched lipid rafts:

| Cellular Process/Signaling Pathway | Description | Key Molecules Involved | References |

| Innate Immunity | Recognition of pathogens and initiation of immune responses. | This compound, Pathogen-Associated Molecular Patterns (PAMPs), Src family kinases. | mdpi.comimrpress.comnih.govnih.gov |

| Phagocytosis | Engulfment of pathogens and cellular debris. | This compound, CD11b/CD18 (Mac-1), Lyn. | mdpi.comimrpress.com |

| Chemotaxis | Directed cell migration in response to chemical stimuli. | This compound, Src family kinases. | mdpi.comimrpress.com |

| Superoxide (B77818) Generation | Production of reactive oxygen species as a defense mechanism. | This compound, NADPH oxidase, Lyn. | mdpi.comimrpress.comnih.gov |

| Inflammation | Activation of inflammatory pathways. | This compound, cPLA2, Arachidonic Acid. | mdpi.com |

| Cell Adhesion | Mediating cell-to-cell interactions. | This compound, PECAM-1, β1-integrin. | mdpi.comimrpress.com |

Intracellular Distribution and Trafficking

While this compound is a known component of the plasma membrane, a significant portion of this glycosphingolipid resides within intracellular compartments. nih.gov Its distribution and trafficking between these locations are crucial for its diverse cellular functions.

Plasma Membrane Localization

This compound is expressed on the outer leaflet of the plasma membrane, where it participates in the formation of lipid rafts. imrpress.comoup.comoup.com In human neutrophils, this compound is highly expressed on the plasma membrane and is the most abundant glycosphingolipid. imrpress.com However, studies have shown that only a small fraction (0.1-0.2%) of the total cellular this compound is accessible to antibodies on the surface of intact neutrophils, suggesting that the majority is located intracellularly. nih.gov In contrast, mouse neutrophils express a much lower amount of this compound on their plasma membranes compared to human neutrophils. oup.comnih.gov Despite this, this compound on the plasma membrane of mouse neutrophils still forms enriched microdomains and is involved in cell migration and phagocytosis. oup.comoup.comnih.gov Flow cytometry analysis has been used to detect this compound on the cell surface of various cells, including macrophages, where its expression can be modulated by factors like loading with modified low-density lipoproteins. oup.complos.org

Presence in Granular Membranes and Cytoplasmic Vesicles

A substantial amount of this compound is found within intracellular granules and cytoplasmic vesicles. imrpress.comnih.gov In human polymorphonuclear neutrophils (PMN), it has been demonstrated that this compound is predominantly intracellular, with less than 25% being derived from the plasma membrane. nih.gov Density gradient fractionation experiments have shown that this compound co-sediments with markers for primary and secondary granules, rather than with plasma membrane markers. nih.gov This suggests that this compound may be a constituent of the lysosomal granules in neutrophils. nih.gov

In renal tubular cells of patients with familial hypercholesterolemia, this compound has been found to be enriched within cytoplasmic vesicles. mdpi.comnih.gov These vesicles appear as membrane-enclosed structures, often located in the perinuclear region, and contain lipid accumulations. nih.gov It is speculated that these this compound-carrying vesicles may bud off from the Golgi apparatus and represent a storage form of the molecule. mdpi.com Electron microscopy has confirmed the presence of these lipid-laden cytoplasmic vesicles. mdpi.com

Association with Mitochondria and Mitochondrial-Associated Membranes (MAMs)

This compound is also found in association with mitochondria and specialized subdomains of the endoplasmic reticulum known as mitochondria-associated membranes (MAMs). mdpi.com MAMs are structural and functional bridges between the endoplasmic reticulum and mitochondria, playing roles in lipid synthesis, calcium signaling, and apoptosis. mdpi.com These membranes share structural similarities with plasma membrane lipid rafts. mdpi.com

The presence of this compound synthase in MAMs suggests that glycosphingolipids can be directly synthesized in this compartment from the ceramide pool generated in the mitochondria. mdpi.com Studies in breast cancer cells have shown that overexpression of enzymes involved in glycosphingolipid synthesis leads to higher levels of glucosylceramide and this compound in both the endoplasmic reticulum and mitochondria. mdpi.com In diabetic models, elevated levels of this compound in heart mitochondria have been linked to mitochondrial dysfunction, including decreased respiration and calcium retention capacity. researchgate.netnih.gov This suggests that this compound, rather than ceramide itself, may be a primary mediator of mitochondrial defects in certain pathological conditions. nih.gov

Lactosylceramide in Cell Signaling Pathways

Function as a Bioactive Lipid Signaling Intermediate

Lactosylceramide (LacCer) is increasingly recognized not just as a structural component of cell membranes, but as a crucial bioactive lipid that acts as a second messenger in various signal transduction pathways. nih.govmdpi.comencyclopedia.pub Its synthesis is prompted by a diverse range of external stimuli and agonists, including platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL). nih.govmdpi.com These stimuli activate this compound synthase, the enzyme responsible for producing LacCer from glucosylceramide. nih.gov

Once generated, LacCer, often localized within lipid rafts of the plasma membrane, serves as a hub for transducing these external signals into a variety of cellular responses. nih.govnih.gov This positions LacCer as a central intermediate, capable of initiating multiple downstream signaling events. nih.govmdpi.com Evidence suggests that exogenously applied LacCer can trigger cellular responses such as cell adhesion and angiogenesis, further solidifying its role as an active signaling molecule. encyclopedia.pubnih.gov Its function as a bioactive lipid is distinct from other well-known signaling lipids like ceramide and sphingosine-1-phosphate, highlighting its unique position in cellular signaling. nih.govmdpi.com

Activation of Downstream Intracellular Signaling Cascades

Following its synthesis, this compound initiates a cascade of intracellular events, primarily through the generation of reactive oxygen species and the activation of the mitogen-activated protein kinase (MAPK) pathway. These pathways are fundamental to a wide array of cellular processes, and their dysregulation is implicated in numerous disease states.

Reactive Oxygen Species (ROS) Generation and Induction of Oxidative Stress

A primary mechanism by which this compound exerts its signaling function is through the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. mdpi.commdpi.com This "oxidative stress" environment is a key trigger for a subsequent cascade of signaling molecules. nih.govmdpi.com In cardiomyocytes, for instance, LacCer has been shown to induce hypertrophy specifically by generating ROS, which then transduces the signal to downstream pathways. nih.govnih.gov This process is time and concentration-dependent, with as little as 10 μM of LacCer being sufficient to elevate ROS levels within minutes in certain cell types. nih.gov The generation of ROS by LacCer is not a standalone event; it is a pivotal step that links the initial stimulus to broader cellular responses like inflammation and cell proliferation. nih.govmdpi.com

A key enzyme in this compound-induced ROS production is NADPH oxidase (NOX). nih.govmdpi.com Research has shown that LacCer can activate membrane-associated NADPH oxidase, specifically the NOX-1 isoform, to produce superoxide (B77818) radicals. nih.govresearchgate.netnih.gov This activation appears to be a specific event, as other enzymes like NADH oxidase or xanthine (B1682287) oxidase are not similarly stimulated by LacCer. nih.gov The activation of NADPH oxidase is a critical step in the signaling cascade, as inhibitors of this enzyme, such as diphenylene iodonium (B1229267) (DPI), have been shown to block the downstream effects of LacCer, including the entire signaling pathway leading to cell proliferation. nih.govnih.gov Vascular NADPH oxidases are known to be regulated by a variety of factors involved in vascular disease, and this compound is one of these key activators. wikipedia.orgscielo.brahajournals.org

The generation of ROS by this compound has significant implications for the oxidation of other endogenous molecules, most notably low-density lipoprotein (LDL). mdpi.com The pro-oxidant environment created by LacCer-induced ROS can contribute to the oxidation of LDL. mdpi.com This is particularly relevant in the context of a Western diet, which can increase LacCer levels and simultaneously decrease the activity of superoxide dismutase (SOD), an enzyme that neutralizes superoxides. mdpi.com This combination of increased ROS production and reduced antioxidant defense can lead to a cycle of LDL oxidation, which is a key event in the development of atherosclerosis. mdpi.comencyclopedia.pub Furthermore, the generated ROS can act as signaling molecules themselves, perpetuating the signaling cascade initiated by this compound. nih.gov

Role of NADPH Oxidase (NOX-1) Activation

Protein Kinase C (PKC) Recruitment and Activation

This compound (LacCer) plays a significant role in cell signaling by recruiting and activating Protein Kinase C (PKC), a family of protein kinases crucial for various cellular processes. Studies have shown that LacCer can stimulate the migration of cytosolic PKC isoforms, specifically PKCα and PKCε, to the cell membrane, which is a key step in their activation. ahajournals.org This recruitment is a critical event in downstream signaling cascades. For instance, in human monocytes, LacCer-induced activation of PKCα and PKCε is a primary step leading to the expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) and subsequent cell adhesion to endothelial cells. nih.gov

The activation of PKC by LacCer is not a standalone event but is often integrated with other signaling pathways. For example, the process can be initiated by external stimuli like Vascular Endothelial Growth Factor (VEGF), which induces the de novo synthesis of LacCer. This newly synthesized LacCer then acts as a signaling molecule to recruit PKC. ahajournals.orgahajournals.org The inhibition of PKC has been shown to mitigate LacCer-induced biological effects, such as angiogenesis, highlighting the essential role of PKC in mediating LacCer's functions. ahajournals.orgahajournals.org Furthermore, the activation of PKC by LacCer is linked to the activation of other enzymes, such as phospholipase A2 (PLA2), creating a signaling cascade that regulates cellular responses. ahajournals.orgnih.gov

Table 1: Role of this compound in PKC Recruitment and Activation

| Cell Type | Stimulus | Effect of this compound | Downstream Effect | Supporting Evidence |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Induces de novo synthesis of LacCer, which recruits PKC. | Angiogenesis/tube formation. | VEGF-induced angiogenesis was mitigated by PKC inhibitors. ahajournals.orgahajournals.org |

| Human Monocytes (U-937 cell line) | - | Stimulates migration of cytosolic PKCα and PKCε to the cell membrane. | Increased PECAM-1 expression and adhesion to endothelial cells. | Inhibition of PKC abrogated LacCer-induced PECAM-1 expression. ahajournals.orgnih.gov |

| Neutrophils | Anti-LacCer antibody | Induces superoxide generation. | Superoxide generation. | Superoxide generation was blocked by PKC inhibitors. nih.gov |

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Involvement

This compound is implicated in the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation. nih.govgenome.jpgenome.jp The activation of this pathway is often a downstream consequence of LacCer-mediated signaling events. For example, in neutrophils, the binding of a ligand to LacCer-enriched microdomains can induce superoxide generation through a pathway that involves PI3K. nih.govashpublications.org This suggests that LacCer can act as a platform for the assembly of signaling complexes that include components of the PI3K/Akt pathway.

Research has shown that inhibiting the PI3K/Akt pathway can affect cellular processes that are also influenced by LacCer. For instance, in glioma cells, where the PI3K/Akt pathway is often constitutively active, its inhibition has been shown to impact ceramide metabolism and transport, highlighting a potential interplay between sphingolipid signaling and the PI3K/Akt pathway. nih.gov While direct binding of LacCer to PI3K or Akt has not been definitively established, the evidence points towards LacCer's role in initiating upstream events that lead to the activation of this crucial survival pathway. researchgate.net In mutant Chinese Hamster Ovary (CHO) cells, platelet-derived growth factor (PDGF) was found to stimulate the generation of LacCer, which in turn contributed to cell proliferation through a signaling cascade involving Akt-1 activation. nih.gov

NF-κB Pathway Activation and IκB Phosphorylation

This compound plays a crucial role in inflammatory responses through its ability to activate the Nuclear Factor-kappa B (NF-κB) pathway. A key regulatory step in this pathway is the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). researchgate.net Studies have demonstrated that LacCer can mediate the phosphorylation of IκB, leading to the activation and nuclear translocation of NF-κB. nih.gov

In primary rat astrocytes, treatment with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) increases intracellular levels of LacCer and induces the expression of inducible nitric oxide synthase (iNOS), a process dependent on NF-κB activation. nih.govjneurosci.org The inhibition of LacCer synthesis was found to decrease IκB phosphorylation and NF-κB DNA binding activity, an effect that could be reversed by the addition of exogenous LacCer. nih.govjneurosci.org This indicates that LacCer is a critical mediator in the signal transduction cascade leading to NF-κB activation in response to inflammatory stimuli. nih.gov Similarly, in astrocytes stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and IFN-γ, LacCer was shown to mediate the activation of NF-κB. Furthermore, in human endothelial cells subjected to fluid shear stress, LacCer generation was linked to the activation of NF-κB, leading to the expression of Intercellular Adhesion Molecule-1 (ICAM-1). mdpi.com

Table 2: this compound's Role in NF-κB Pathway Activation

| Cell Type | Stimulus | Effect on IκB/NF-κB | Downstream Consequence | Reference |

|---|---|---|---|---|

| Primary Rat Astrocytes | LPS/IFN-γ | Increased IκB phosphorylation and NF-κB nuclear translocation. | Increased iNOS gene expression. | nih.govjneurosci.org |

| Primary Cultured Astrocytes | TNF-α/IFN-γ | Mediates NF-κB activation. | Increased ICAM-1 and VCAM-1 gene expression. | |

| Human Endothelial Cells | Fluid Shear Stress | Activation of NF-κB. | Increased ICAM-1 expression. | mdpi.com |

Cytosolic Phospholipase A2 (cPLA2) Activation and Eicosanoid/Prostaglandin (B15479496) Production

This compound has been identified as a direct activator of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of arachidonic acid (AA) and subsequent synthesis of eicosanoids and prostaglandins (B1171923), which are potent inflammatory mediators. mdpi.comnih.govjst.go.jp Research has shown that LacCer can directly bind to cPLA2α and enhance its enzymatic activity. nih.gov Specifically, LacCer has been found to bind to the C2 domain of cPLA2α. nih.gov

In cellular models, the inhibition of LacCer synthesis has been shown to reduce stimulus-induced AA release, and this effect can be reversed by the addition of exogenous LacCer. nih.gov Furthermore, treatment of cells with LacCer can induce the translocation of cPLA2α from the cytosol to the Golgi apparatus, a step associated with its activation. nih.gov The activation of cPLA2 by LacCer is a critical step in various signaling pathways. For example, in human monocytes, the downstream activation of cPLA2 following PKC activation by LacCer leads to the production of arachidonic acid, which then serves as a precursor for prostaglandins that stimulate PECAM-1 expression. nih.gov This highlights a signaling cascade where LacCer initiates a sequence of events leading to the production of potent lipid mediators. nih.gov The production of these mediators, such as prostaglandins, is a crucial outcome of cPLA2 activation and plays a significant role in inflammatory processes. researchgate.net

Involvement of Src Family Kinases (e.g., Lyn)

This compound is closely associated with the activation of Src family kinases, particularly Lyn, within specialized membrane microdomains known as lipid rafts. bsb-muenchen.de These LacCer-enriched domains on the cell surface act as signaling platforms. nih.gov The binding of ligands, such as specific antibodies, to LacCer can induce the phosphorylation and activation of Lyn. nih.govashpublications.org This interaction is not merely a colocalization but a direct functional link, as demonstrated by photolabeling experiments showing a direct interaction between a very long fatty acid-containing LacCer and Lyn. nih.gov

This LacCer-Lyn signaling module is crucial for various cellular functions, especially in neutrophils. The activation of Lyn by LacCer is a key step in initiating a signal transduction pathway that leads to superoxide generation, a critical component of the innate immune response. nih.govashpublications.org This process is also linked to other signaling pathways, including the PI3K and p38 MAPK pathways. nih.gov The functionality of these LacCer-enriched signaling domains can be modulated by other membrane components, such as cholesterol, which appears to have a suppressive regulatory effect on Lyn activation. nih.govashpublications.org The association of LacCer with Lyn within these microdomains provides a mechanism for the rapid and localized activation of signaling cascades in response to extracellular stimuli. researchgate.net

Interactions with Receptor Molecules and Glycosynapses

Glycosphingolipids, including this compound, are known to interact with each other and with membrane proteins to form functional microdomains, sometimes referred to as "glycosynapses". researchgate.net These structures are involved in cell-cell recognition and signal transduction. researchgate.net While the concept of glycosynapses was initially described for interactions between other glycosphingolipids like gathis compound and sulfatide, the principle of carbohydrate-carbohydrate interactions forming signaling platforms is relevant to LacCer as well. researchgate.net

This compound can directly interact with pathogen-associated molecules, such as β-glucans from Candida albicans, through carbohydrate-carbohydrate interactions, highlighting its role as a pattern recognition receptor in innate immunity. researchgate.net Furthermore, LacCer-enriched microdomains are associated with receptor molecules and signaling proteins. For example, in neutrophils, these domains are coupled with the Src family kinase Lyn, initiating signaling cascades upon ligand binding. mdpi.com While direct interactions of LacCer with a wide array of specific receptor proteins are still an area of active research, its ability to form clusters and interact with other lipids and proteins within the membrane allows it to modulate the function of various receptors and signaling complexes. mdpi.com The organization of LacCer into these dynamic domains is crucial for its role in mediating cellular responses to extracellular cues. researchgate.net

Lactosylceramide Regulation of Specific Cellular Functions

Modulation of Cellular Proliferation

Lactosylceramide has been identified as a key regulator of cell proliferation in various cell types. Its effects are often mediated through complex signaling pathways, influencing both normal physiological processes and the pathophysiology of diseases.

This compound has been shown to be a potent stimulator of aortic smooth muscle cell (ASMC) proliferation, a critical event in the development of vascular lesions. physiology.org Studies have demonstrated that LacCer induces the proliferation of human aortic smooth muscle cells (AoSMCs) in a manner dependent on both concentration and time. physiology.orgnih.gov This proliferative effect is not a standalone event but is part of a broader cellular response orchestrated by LacCer.

One of the initial findings highlighted that among various sphingolipids, LacCer exerted a significant, approximately 5-fold, increase in ASMC proliferation. mdpi.comnih.gov This effect was found to be specific, as an antibody against LacCer could block this proliferative response. nih.gov Further investigations revealed that oxidized low-density lipoproteins (Ox-LDL), a key player in atherosclerosis, stimulate ASMC proliferation by increasing the synthesis of LacCer. ahajournals.org

The mechanism underlying LacCer-induced proliferation involves a cascade of signaling events. LacCer stimulates the production of superoxide (B77818) anions, leading to oxidative stress, and promotes the phosphorylation of ERK1/2, a key protein in cell proliferation pathways. physiology.org The proliferative response induced by LacCer can be effectively blocked by antioxidants and specific inhibitors of ERK1/2, confirming the central role of these pathways. physiology.org Furthermore, LacCer upregulates the expression of several molecules involved in cell growth and interaction, including platelet-derived growth factor receptor-β (PDGFR-β) and integrins. physiology.orgnih.gov

| Cell Type | Stimulus | Key Findings on Proliferation | Supporting Evidence |

| Human Aortic Smooth Muscle Cells (AoSMC) | This compound | Induces proliferation in a concentration- and time-dependent manner. | physiology.orgnih.gov |

| Aortic Smooth Muscle Cells (ASMC) | This compound | Stimulates a ~5-fold increase in cell proliferation. | mdpi.comnih.gov |

| Aortic Smooth Muscle Cells (ASMC) | Oxidized LDL | Stimulates proliferation via increased this compound synthesis. | ahajournals.org |

This compound is also implicated in the proliferation of kidney cells, particularly in the context of polycystic kidney disease (PKD). nih.gov This genetic disorder is characterized by the excessive proliferation of epithelial cells, leading to cyst formation. nih.gov

Research has shown that tissues from PKD patients have elevated levels of glucosylceramide and this compound, along with increased activity of the enzymes responsible for their synthesis. nih.gov Specifically, LacCer derived from PKD kidneys was found to stimulate the proliferation of normal human kidney proximal tubular cells. nih.gov For instance, at a concentration of 10 µM, LacCer caused a 4-fold stimulation in proliferation. nih.gov

The proliferative effect of LacCer in these cells is linked to the activation of the p44 mitogen-activated protein kinase (MAPK). nih.govahajournals.org this compound, but not glucosylceramide, was observed to cause a time-dependent increase in the phosphorylation of p44 MAPK in these kidney cells. nih.gov This suggests that the accumulation of LacCer in the kidneys of PKD patients may contribute to the disease's pathology by driving cell proliferation through the MAPK pathway. nih.govdntb.gov.ua

| Disease Context | Cell Type | Key Findings | Associated Pathway |

| Polycystic Kidney Disease (PKD) | Kidney Proximal Tubular Cells | Elevated LacCer levels stimulate cell proliferation. | p44 Mitogen-Activated Protein Kinase (MAPK) |

This compound plays a role in the proliferation of astrocytes, the most abundant glial cells in the central nervous system. nih.gov This process, known as astrogliosis, is a hallmark of response to central nervous system injury and inflammation.

Studies have shown that pro-inflammatory molecules can induce the accumulation of LacCer in astrocytes, which in turn activates signaling pathways that promote their proliferation. nih.gov For example, treatment of astrocytes with tumor necrosis factor-alpha (TNF-α) leads to increased activity of LacCer synthase and subsequent cell proliferation. mdpi.com This effect can be counteracted by using D-PDMP, an inhibitor of LacCer synthesis, or by using antisense oligonucleotides to silence the LacCer synthase gene. ahajournals.orgmdpi.com The inhibition of astrocyte proliferation by these methods could be reversed by the addition of exogenous LacCer. mdpi.com The signaling pathways involved in LacCer-mediated astrocyte proliferation include the Ras/ERK1/2 and NF-κB pathways. mdpi.comnih.gov

| Stimulus | Cell Type | Effect | Mediating Pathways |

| Tumor Necrosis Factor-alpha (TNF-α) | Astrocytes | Increased LacCer synthase activity and cell proliferation. | PI-3 kinase, Ras, ERK1/2 |

| Pro-inflammatory factors | Astrocytes | Accumulation of LacCer, leading to proliferation. | Ras-MEK-ERK1/2, IκB/NF-κB |

The proliferative effects of this compound are mediated by the activation of specific genes and proteins that control the cell cycle. Key among these are the proto-oncogenes c-Fos and c-Jun, and the proliferating cell nuclear antigen (PCNA).

In human aortic smooth muscle cells, LacCer has been shown to specifically induce the expression of the proto-oncogene c-Fos. mdpi.comnih.gov The activation of proto-oncogenes like c-Fos and c-Jun is an early cellular response to growth stimuli, and they encode transcription factors that regulate genes involved in proliferation. nih.gov The signaling cascade initiated by LacCer involves the activation of Ras, followed by the phosphorylation of a series of kinases (Raf, MEK), which ultimately leads to the activation of p44 mitogen-activated protein kinase (MAPK). mdpi.comahajournals.org This activated MAPK then moves to the nucleus and stimulates the expression of c-Fos. ahajournals.org

Following the induction of c-Fos, LacCer also stimulates the expression of PCNA, a protein essential for DNA replication and repair. ahajournals.orgnih.gov PCNA is also known as a cyclin, and its expression is a marker of cell entry into the S phase of the cell cycle. ahajournals.org Both oxidized LDL and LacCer have been found to stimulate PCNA expression in cultured aortic smooth muscle cells. ahajournals.orgahajournals.org This induction of PCNA/cyclin expression is a crucial step that ultimately leads to increased cell proliferation. nih.gov

| Molecule | Role in LacCer-Mediated Proliferation | Upstream Activators | Downstream Effects |

| c-Fos | Proto-oncogene encoding a transcription factor that induces proliferation. mdpi.comnih.gov | p44 MAPK (ERK) mdpi.comahajournals.org | Expression of PCNA/cyclins. nih.gov |

| c-Jun | Proto-oncogene involved in early response to growth stimuli. nih.gov | Growth stimuli in general. | Binds to DNA to induce cell proliferation. mdpi.com |

| PCNA | Essential for DNA replication; marks entry into the S phase of the cell cycle. ahajournals.orgnih.gov | c-Fos induction. nih.gov | DNA synthesis and cell proliferation. ahajournals.org |

Effects on Astrocyte Proliferation

Regulation of Cell Migration and Infiltration

In addition to proliferation, this compound is a key regulator of cell migration, another fundamental process in both physiological and pathological contexts, such as atherosclerosis.

The migration of aortic smooth muscle cells (AoSMCs) from the media to the intima of the artery is a pivotal step in the formation of atherosclerotic plaques. Research has clearly established that this compound directly promotes this migratory process. physiology.orgnih.govamanote.com

Studies using human AoSMCs have shown that LacCer significantly induces cell migration in a concentration-dependent manner. physiology.org The mechanism behind this is closely linked to the same signaling pathways that drive proliferation. LacCer-induced migration is mediated through the production of oxidative stress and the activation of the ERK1/2 pathway. physiology.org Consequently, inhibiting ERK1/2 activation with specific inhibitors effectively blocks LacCer-induced cell migration. physiology.org

Furthermore, LacCer stimulates the upregulation of molecules that are crucial for cell movement and invasion. This includes an increased expression of integrins (αv and β3) and matrix metalloproteinases (MMP-1 and MMP-2) at both the mRNA and protein levels. physiology.org Integrins are cell surface receptors that mediate cell-matrix adhesion, a process vital for migration, while MMPs are enzymes that degrade the extracellular matrix, allowing cells to move through tissue.

| Cellular Process | Key Molecular Mediators | Upstream Regulator |

| Cell Migration | ERK1/2, Integrins (αv, β3), Matrix Metalloproteinases (MMP-1, MMP-2) | This compound |

| Oxidative Stress | Superoxide Anions | This compound |

Control of Neutrophil and Monocyte Recruitment and Activation

This compound plays a significant role in the initial steps of inflammation by influencing the behavior of neutrophils and monocytes. nih.gov It has been shown to induce the expression of Mac-1 (CD11b/CD18), a key adhesion molecule on the surface of these white blood cells. nih.govresearchgate.netnih.gov This upregulation facilitates their attachment to the endothelium, the inner lining of blood vessels, which is a crucial event preceding their migration into tissues. nih.govuib.no

Studies have demonstrated that this compound can directly stimulate human neutrophils to upregulate Mac-1. nih.gov This process appears to be mediated by phospholipase A2, as inhibitors of this enzyme significantly reduce Mac-1 upregulation. nih.gov In addition to promoting adhesion, this compound also activates neutrophils and monocytes, leading to the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase. nih.govnih.gov This activation is a key component of the innate immune response. researchgate.net Furthermore, this compound-containing lipid rafts on the surface of human neutrophils can bind to pathogens, triggering processes like chemotaxis and phagocytosis. researchgate.net

Facilitation of Trans-Endothelial Migration

By promoting the adhesion of neutrophils and monocytes to the vascular endothelium, this compound is instrumental in their subsequent trans-endothelial migration (TEM), the process of moving from the bloodstream into the surrounding tissues. nih.govresearchgate.net This migration is a fundamental step in the inflammatory response and is also implicated in the development of atherosclerosis. nih.gov The expression of adhesion molecules on both the immune cells and the endothelial cells is critical for this process. nih.govuib.no this compound contributes to this by increasing the expression of intercellular adhesion molecule-1 (ICAM-1) and platelet endothelial cell adhesion molecule-1 (PECAM-1) on endothelial cells, which then serve as binding partners for integrins on leukocytes. nih.govresearchgate.net

Role in Cell Adhesion

This compound significantly influences cell adhesion by modulating the expression of various cell adhesion molecules. ahajournals.orgcreative-proteomics.com This is a critical function in processes ranging from inflammation to angiogenesis. ahajournals.orgnih.gov

Upregulation of Cell Adhesion Molecules (e.g., PECAM-1, ICAM-1, Mac-1/CD11b)

This compound has been shown to directly upregulate the expression of several key adhesion molecules. nih.govresearchgate.netencyclopedia.pub Research indicates that this compound stimulates the expression of PECAM-1, ICAM-1, and Mac-1/CD11b. nih.govresearchgate.netmdpi.com

In human umbilical vein endothelial cells (HUVECs), tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, increases the synthesis of this compound. nih.gov This newly synthesized this compound then triggers a signaling cascade that leads to increased expression of ICAM-1, promoting the adhesion of neutrophils. nih.gov Similarly, this compound has been found to stimulate the expression of PECAM-1 in human monocytes by recruiting protein kinase C (PKC) α and ε and phospholipase A2. ahajournals.orgnih.gov The upregulation of Mac-1 on neutrophils by this compound further enhances their adhesion to the endothelium. nih.gov

| Cell Type | Adhesion Molecule Upregulated | Stimulus | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 | TNF-α induced this compound | nih.gov |

| Human Monocytes (U-937 cell line) | PECAM-1 | This compound | ahajournals.orgnih.gov |

| Human Neutrophils | Mac-1/CD11b | This compound | nih.gov |

| Human Endothelial Cells | PECAM-1, ICAM-1 | VEGF-mediated this compound | researchgate.netencyclopedia.pub |

Involvement in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process essential for growth, development, and wound healing, but it also plays a crucial role in pathological conditions like tumor growth and atherosclerosis. ahajournals.orgbenthamdirect.com this compound has been identified as a key player in this process. ahajournals.orgbenthamdirect.com

Vascular Endothelial Growth Factor (VEGF)-Mediated Angiogenic Processes

Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis. ahajournals.orgnih.gov Recent studies have revealed that this compound acts as a critical downstream signaling molecule in VEGF-mediated angiogenic processes. ahajournals.orgresearchgate.netnih.gov When endothelial cells are stimulated by VEGF, there is an increase in the activity of this compound synthase, leading to the generation of this compound. ahajournals.orgresearchgate.net This this compound, in turn, promotes the expression of PECAM-1, a molecule vital for angiogenesis. ahajournals.orgnih.gov

Inhibition of this compound synthesis, either through inhibitors like D-PDMP or by silencing the this compound synthase gene (β-1,4GalT-V), has been shown to block VEGF-induced PECAM-1 expression and subsequent tube formation by endothelial cells. ahajournals.orgnih.gov This demonstrates the essential role of the this compound-centric pathway in VEGF-driven angiogenesis. ahajournals.org

Contribution to Atherosclerotic Plaque Survival and Tumor Growth/Metastasis

The pro-angiogenic role of this compound extends to its involvement in the survival of atherosclerotic plaques and the progression of cancer. nih.govresearchgate.netencyclopedia.pub Both atherosclerotic plaques and tumors require a dedicated blood supply to grow and survive, a need met through angiogenesis. nih.govbenthamdirect.com

Influence on Apoptosis and Programmed Cell Death

This compound (LacCer), a significant glycosphingolipid, has been identified as a critical signaling intermediate in the regulation of programmed cell death, or apoptosis. Its role is not universal but is highly specific to cell type and the signaling context, often acting as a crucial downstream effector in pathways initiated by various cellular stressors.

Induction of Apoptosis in Specific Cell Types (e.g., Amnion Cells, Osteosarcoma Cells, Cardiomyocytes)

Research has demonstrated that this compound can directly trigger apoptotic pathways in several distinct cell types.

Amnion Cells: The process of fetal membrane remodeling, which leads to its weakening and eventual rupture, involves programmed cell death. nih.gov this compound is considered a physiological apoptotic agent in this context. ej-med.org Studies on primary human amnion epithelial cells and the amnion-derived WISH cell line found that this compound treatment induced a significant, 20-fold increase in nuclear matrix protein (NMP), a marker of cell death. nih.gov This apoptotic effect was confirmed through methods such as agarose (B213101) gel electrophoresis for DNA fragmentation analysis. nih.gov Interestingly, while this compound effectively induces apoptosis in amnion epithelial cells, amnion mesenchymal cells appear to be resistant, highlighting a cell-specific sensitivity. nih.gov

Osteosarcoma Cells: The role of this compound in apoptosis has been clearly elucidated in human osteosarcoma cells. nih.gov Studies using the MG-63 osteosarcoma cell line (wild type, WT) showed these cells were highly susceptible to apoptosis induced by tumor necrosis factor-alpha (TNF-α), ceramide, and this compound itself. nih.gov In a mutant version of this cell line deficient in neutral sphingomyelinase (N-SMase), cells were resistant to TNF-α-induced apoptosis because they could not generate ceramide and this compound. nih.gov However, the direct addition of exogenous this compound to these mutant cells successfully rendered them apoptotic, confirming its direct role in executing the cell death program. nih.govnih.gov

Cardiomyocytes: In the cardiovascular system, sphingolipids are deeply involved in cellular life and death decisions. Ceramide accumulation in cardiomyocyte mitochondria is a known mechanism for initiating apoptosis. mdpi.com While direct induction of apoptosis in cardiomyocytes by this compound is less characterized, its precursor, ceramide, is a well-established pro-apoptotic molecule in these cells. d-nb.info Furthermore, in related vascular cells like human coronary artery smooth muscle cells, this compound has been shown to induce apoptosis at concentrations of 1 and 10 µmol/L. ahajournals.org This suggests that the metabolic flux from ceramide to this compound could be a component of apoptotic signaling in the heart and vasculature.

Table 1: this compound-Induced Apoptosis in Various Cell Types

| Cell Type | Key Findings | References |

|---|---|---|

| Amnion Epithelial Cells | Induces a 20-fold increase in cell death markers; considered a physiological apoptotic agent. | nih.govej-med.orgnih.gov |

| Osteosarcoma Cells (MG-63) | Directly induces apoptosis; essential for TNF-α-mediated cell death. | nih.govnih.gov |

| Human Coronary Artery Smooth Muscle Cells | Induces apoptosis in a concentration-dependent manner. | ahajournals.org |

Dependence on Reactive Oxygen Species Generation in Apoptosis

A critical mechanistic feature of this compound-induced apoptosis is its reliance on the generation of reactive oxygen species (ROS). This compound is not merely a structural lipid but an active signaling molecule that can create a state of "oxidative stress". nih.govresearchgate.net The pathway involves the activation of NADPH oxidase by newly synthesized this compound, which in turn generates ROS. nih.gov This surge in ROS acts as a trigger for a cascade of downstream signaling events that culminate in apoptosis. nih.govresearchgate.net

In studies on human osteosarcoma cells, it was demonstrated that apoptosis induced by both TNF-α and this compound required the generation of ROS. nih.gov Mutant cells that failed to produce significant amounts of this compound and ROS in response to TNF-α were consequently insensitive to its apoptotic effects. nih.gov This establishes a direct and essential link: the pro-apoptotic signal of this compound is transduced, at least in part, through the generation of an ROS-mediated oxidative environment.

Critical Role of Ceramide Conversion to this compound in Apoptotic Pathways

While ceramide has long been considered a central lipid mediator of apoptosis, evidence suggests that in certain cellular pathways, it is merely a precursor, and its conversion to this compound is the decisive step for cell death to proceed. nih.gov This has been compellingly demonstrated in human osteosarcoma cells. nih.govnih.gov

Contributions to Cellular Differentiation Processes

This compound also plays a regulatory role in cellular differentiation, the process by which a less specialized cell becomes a more specialized type. Its influence can be inhibitory, helping to maintain cells in a less differentiated state.

A notable example is its role in adipocyte (fat cell) differentiation. nih.govresearchgate.net In 3T3-L1 preadipocyte cells, elastin-derived peptides (EDPs) were found to decrease adipocyte differentiation. The mechanism for this effect involves the production of this compound as a second messenger following activation of the elastin (B1584352) receptor complex. nih.govresearchgate.net This increase in this compound leads to the phosphorylation of ERK1-2, which in turn modulates the crucial adipogenesis transcription factor PPARγ, ultimately resulting in reduced differentiation. nih.govresearchgate.net This finding is consistent with observations that the amount of this compound decreases when 3T3-L1 preadipocytes successfully differentiate into mature adipocytes. jst.go.jp

Further supporting its role in development, the expression of β4GalT-5, a this compound synthase enzyme, is significantly increased during the differentiation of embryonic stem cells, suggesting a functional role for the molecule in embryogenesis. oup.com

Table 2: Role of this compound in Cellular Differentiation

| Cell Type / Process | Mechanism / Finding | Effect on Differentiation | References |

|---|---|---|---|

| Adipocytes (3T3-L1) | EDPs stimulate LacCer production, which activates the ERK1-2/PPARγ pathway. | Decreased Differentiation | nih.govresearchgate.net |

| Embryonic Stem Cells | Expression of this compound synthase (β4GalT-5) is strongly increased. | Implicated in Differentiation Processes | oup.com |

Regulation of Gene Expression

As a bioactive signaling molecule, this compound can influence cellular function by directly modulating the expression of specific genes.

Inducible Nitric Oxide Synthase (iNOS) Gene Expression

This compound has been identified as a key regulator of inducible nitric oxide synthase (iNOS) gene expression, particularly in the context of neuroinflammation. nih.govnih.gov In primary rat astrocytes, stimulation with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) leads to an increase in intracellular levels of this compound and a corresponding induction of iNOS gene expression. nih.govnih.gov

The regulatory role of this compound is demonstrated by the fact that inhibiting its synthesis, either through the chemical inhibitor PDMP or by silencing the this compound synthase gene, results in decreased iNOS expression. nih.govnih.gov This inhibition can be completely reversed by the addition of exogenous this compound, but not by other related glycosphingolipids, confirming its specific role. nih.gov The signaling pathway linking this compound to iNOS expression involves the activation of Ras and ERK1/2. nih.gov Therefore, this compound acts as a critical mediator that translates an inflammatory stimulus into the increased expression of the iNOS gene. mdpi.com

Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β)

This compound (LacCer) has been identified as a significant lipid mediator in the regulation of inflammatory responses, specifically influencing the gene expression of key pro-inflammatory cytokines. Research has demonstrated that the synthesis of LacCer is crucial for the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are pivotal in mediating inflammatory processes, particularly in the central nervous system. nih.gov

In studies involving primary rat astrocytes, stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) led to an increase in iNOS gene expression, a hallmark of inflammation. researchcommons.org When the synthesis of LacCer was inhibited using antisense oligonucleotides against LacCer synthase (galactosyltransferase-2 or GalT-2), the expression of TNF-α and IL-1β mRNA was suppressed. nih.gov The reintroduction of exogenous LacCer could reverse this inhibition, confirming that signaling events downstream of LacCer were responsible for triggering the cytokine gene expression. nih.gov These findings underscore the role of LacCer as a critical upstream regulator in the inflammatory cascade that leads to the production of these potent cytokines. nih.govresearchcommons.org The in vivo administration of an inhibitor of LacCer synthesis after spinal cord injury resulted in the inhibition of TNF-α and IL-1β expression, further supporting the integral role of LacCer in neuroinflammation. nih.govresearchcommons.org

| Experimental Condition | Key Finding | Affected Cytokines | Reference |